molecular formula C23H25N3O3S2 B2750338 (E)-N-(4-(4-ethylphenyl)thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 313647-85-7

(E)-N-(4-(4-ethylphenyl)thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2750338
CAS No.: 313647-85-7
M. Wt: 455.59
InChI Key: QUFWMJDTUKFAIS-UHFFFAOYSA-N
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Description

(E)-N-(4-(4-Ethylphenyl)thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide is a thiazole-derived small molecule characterized by a 4-ethylphenyl-substituted thiazole core and a benzamide group modified with a piperidinylsulfonyl moiety. The ethylphenyl substituent enhances lipophilicity, while the piperidinylsulfonyl group may improve solubility and binding interactions .

Properties

IUPAC Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2/c1-2-17-6-8-18(9-7-17)21-16-30-23(24-21)25-22(27)19-10-12-20(13-11-19)31(28,29)26-14-4-3-5-15-26/h6-13,16H,2-5,14-15H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFWMJDTUKFAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4-(4-ethylphenyl)thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that exhibits significant potential in various biological applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features several key structural components:

  • Thiazole Ring : Known for its diverse pharmacological activities, including antimicrobial and anticancer properties.
  • Piperidine Moiety : Enhances solubility and biological interactions.
  • Sulfonamide Group : Contributes to the compound's efficacy against various biological targets.

The molecular formula is C23H25N3O3S2C_{23}H_{25}N_{3}O_{3}S_{2}, with a molecular weight of 455.59 g/mol .

Antimicrobial Activity

Studies have indicated that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. The presence of the sulfonamide group enhances antibacterial activity, making it a candidate for developing new antimicrobial agents. For instance, similar compounds have shown effectiveness against various bacterial strains, with some demonstrating potency comparable to standard antibiotics .

Anticancer Properties

Research has highlighted the anticancer potential of thiazole-containing compounds. The specific structure of this compound may interact with cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary data suggest that this compound could inhibit cell proliferation in several cancer types, potentially outperforming conventional drugs like doxorubicin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with specific structural features:

  • Thiazole Ring : Essential for anticancer and antimicrobial activities.
  • Piperidine and Sulfonamide Groups : These groups enhance the compound's interaction with biological targets.

A comparative analysis with structurally similar compounds reveals that modifications in these groups can lead to variations in biological efficacy. For example:

Compound NameStructural FeaturesBiological ActivityUnique Characteristics
Compound AThiazole + AmideAnticancerHigh selectivity
Compound BSulfonamide + PiperidineAntimicrobialBroad-spectrum
Compound CThiazole + AlkaloidAnti-inflammatoryMulti-target action

This table illustrates how variations in structure can influence the pharmacological profile of thiazole derivatives .

Case Studies

  • Antimicrobial Evaluation : A study synthesized novel thiazole derivatives and evaluated their antimicrobial activity against various pathogens. Results indicated that compounds with similar moieties to this compound exhibited significant inhibitory effects on bacterial growth .
  • Anticancer Activity : In vitro studies on thiazole-based compounds demonstrated their ability to induce apoptosis in cancer cells. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death .

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The thiazole ring's substitution pattern significantly influences bioactivity and physicochemical properties. Key comparisons include:

Compound Name Thiazole Substituent Key Properties/Activities Reference
Target Compound 4-(4-Ethylphenyl) Balanced lipophilicity, metabolic stability
2D291 () 4-(2-Bromo-5-methylphenyl) Cytokine induction (NF-κB/NFAT pathways)
4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b) 4-(Pyridin-2-yl) Enhanced polarity, potential kinase inhibition
Fluorophenyl analogs () 4-(Fluorophenyl) Improved metabolic stability, electronegative effects

Analysis :

  • The ethylphenyl group in the target compound provides moderate lipophilicity, favoring membrane permeability compared to polar pyridyl (7b) or electronegative fluorophenyl groups .

Benzamide Modifications

The benzamide moiety’s sulfonamide substituent influences solubility and target interactions:

Compound Name Benzamide Substituent Key Properties/Activities Reference
Target Compound Piperidin-1-ylsulfonyl Basic piperidine enhances solubility, enzyme binding
2E151 () 4-((4-Propylpiperidin-1-yl)sulfonyl) Augmented cytokine production with LPS
Morpholine-derived analogs () Morpholinylsulfonyl Carbonic anhydrase inhibition, improved solubility

Analysis :

  • The propylpiperidine in 2E151 increases hydrophobicity, possibly enhancing membrane penetration but risking metabolic instability .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Fluorophenyl Analogs () 2D291 ()
logP ~3.5 (estimated) ~2.8 (due to fluorine) ~4.2 (bulky bromo)
Solubility (aq.) Moderate (piperidine) High Low
Metabolic Stability High (alkyl substituents) Very high (fluorine) Moderate

Analysis :

  • The ethyl group in the target compound increases logP compared to fluorinated analogs but avoids extreme hydrophobicity seen in 2D291.
  • Piperidine’s basic nitrogen enhances aqueous solubility relative to non-polar substituents in 2D291 .

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